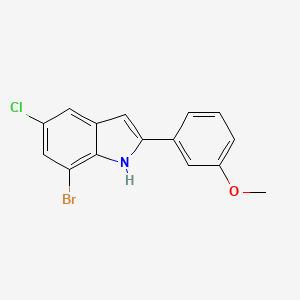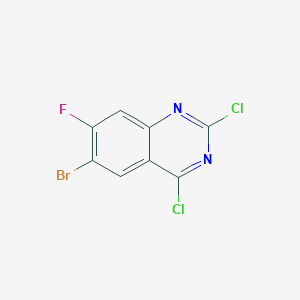
6-Bromo-2,4-dichloro-7-fluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,4-dichloro-7-fluoroquinazoline is a quinazoline derivative with the molecular formula C8H2BrCl2FN2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinazoline ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 6-Bromo-2,4-dichloro-7-fluoroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the halogenation of quinazoline derivatives under controlled conditions. The reaction conditions often require the use of specific reagents such as bromine, chlorine, and fluorine sources, along with catalysts to facilitate the halogenation process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
6-Bromo-2,4-dichloro-7-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-2,4-dichloro-7-fluoroquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-dichloro-7-fluoroquinazoline involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-2,4-dichloro-7-fluoroquinazoline can be compared with other quinazoline derivatives such as:
- 7-Bromo-2,4-dichloro-8-fluoroquinazoline
- 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
- 7-Bromo-2,4-dichloro-6-fluoroquinazoline
These compounds share similar structural features but differ in the position and number of halogen atoms. The uniqueness of this compound lies in its specific halogenation pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H2BrCl2FN2 |
|---|---|
Molecular Weight |
295.92 g/mol |
IUPAC Name |
6-bromo-2,4-dichloro-7-fluoroquinazoline |
InChI |
InChI=1S/C8H2BrCl2FN2/c9-4-1-3-6(2-5(4)12)13-8(11)14-7(3)10/h1-2H |
InChI Key |
LZWYASUVKSLGTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


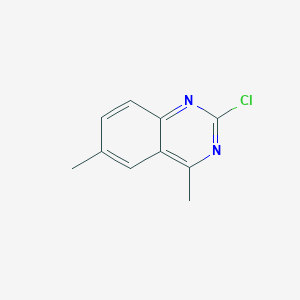

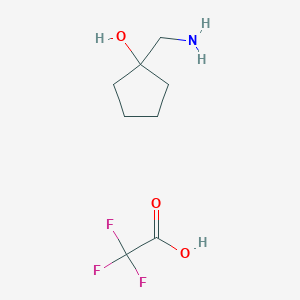

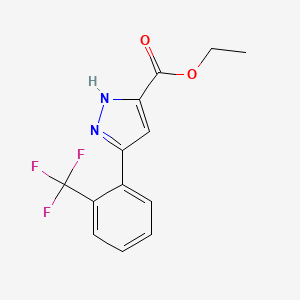
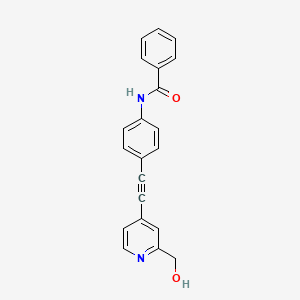
![4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol](/img/structure/B14037510.png)

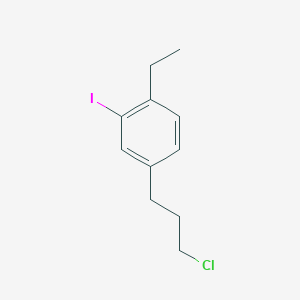
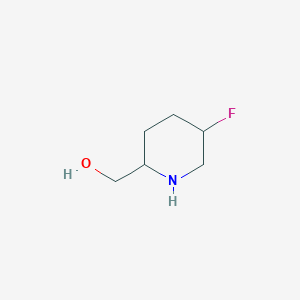
![Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-](/img/structure/B14037555.png)
